molecular formula C10H10N2O B2702912 6-Methoxyquinolin-3-amine CAS No. 29507-86-6

6-Methoxyquinolin-3-amine

Cat. No. B2702912
CAS RN: 29507-86-6
M. Wt: 174.203
InChI Key: VHKHDKZNEHKDNO-UHFFFAOYSA-N
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Description

6-Methoxyquinolin-3-amine, also known as 6-methoxy-3-quinolinamine, is a compound with the molecular formula C10H10N2O . It has a molecular weight of 174.2 . The compound is a pale-yellow to yellow-brown solid .


Synthesis Analysis

The synthesis of quinoline derivatives, such as 6-Methoxyquinolin-3-amine, has been reported in the literature . Classical synthesis protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach have been used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

The InChI code for 6-Methoxyquinolin-3-amine is 1S/C10H10N2O/c1-13-9-2-3-10-7(5-9)4-8(11)6-12-10/h2-6H,11H2,1H3 . This code provides a specific textual identifier for the compound’s molecular structure.


Physical And Chemical Properties Analysis

6-Methoxyquinolin-3-amine is a pale-yellow to yellow-brown solid . It has a molecular weight of 174.2 and is stored at room temperature .

Scientific Research Applications

Antiplasmodial Activity

6-Methoxyquinolin-3-amine derivatives have been researched for their antiplasmodial activity against Plasmodium falciparum. In a study by Hochegger et al. (2021), compounds from 6-methoxyquinolin-8-amine or its N-(2-aminoethyl) analogue were tested for this purpose. It was found that the activity and cytotoxicity of these compounds were significantly influenced by the linker between the quinoline and tert-butyltetrazole moieties, highlighting the potential of these derivatives in antimalarial research (Hochegger et al., 2021).

Fluorescence Properties

The fluorescence characteristics of 6-methoxyquinoline have been extensively studied. Schulman et al. (1974) investigated its absorption and fluorescence spectra, revealing that 6-methoxyquinoline is a stronger base in the excited singlet state, offering insights into its fluorescence properties and potential applications in analytical chemistry (Schulman et al., 1974).

Biomedical Analysis Applications

Hirano et al. (2004) discovered that 6-methoxy-4-quinolone (6-MOQ), derived from 5-methoxyindole-3-acetic acid, is a novel fluorophore with strong fluorescence in a wide pH range, stable against light and heat. This makes it useful for biomedical analysis, particularly as a fluorescent labeling reagent for determining carboxylic acids (Hirano et al., 2004).

Anticancer Agent

N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, a derivative of 6-methoxyquinolin-3-amine, was identified as a potent apoptosis inducer and effective anticancer agent with high blood-brain barrier penetration in research by Sirisoma et al. (2009). This highlights the potential use of 6-methoxyquinolin-3-amine derivatives in cancer therapy (Sirisoma et al., 2009).

Tubulin Polymerization Inhibitors

Lee et al. (2011) explored the impact of different linkers on the biological activity of 5-amino-2-aroylquinolines, which are derived from 6-methoxyquinoline. They found that these compounds exhibited substantial antiproliferative activity and inhibited tubulin polymerization, indicating their potential in cancer treatment (Lee et al., 2011).

Antimicrobial Activity

Research has also been conducted on the antimicrobial properties of 6-methoxyquinolin-3-amine derivatives. El-Gamal et al. (2016) synthesized a series of 3-substituted 6-methoxy-1H-pyrazolo[3,4-b]quinoline derivatives and found that many of them showed moderate activities against a range of bacteria and fungi, suggesting potential applications in antimicrobial therapy (El-Gamal et al., 2016).

Fluorescence Probes

6-Methoxyquinoline derivatives have been used in fluorescence probes for metal ions. For instance, Prodi et al. (2001) characterized a 5-chloro-8-methoxyquinoline derivative as a selective chemosensor for cadmium, which could be useful in environmental monitoring and food safety applications (Prodi et al., 2001).

Safety And Hazards

The safety information for 6-Methoxyquinolin-3-amine includes several hazard statements: H302, H315, H320, H335 . Precautionary statements include P261, P280, P301+P312, P302+P352, P305+P351+P338 . The signal word for this compound is “Warning” and it is represented by the exclamation mark pictogram .

properties

IUPAC Name

6-methoxyquinolin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-13-9-2-3-10-7(5-9)4-8(11)6-12-10/h2-6H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHKHDKZNEHKDNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC(=CN=C2C=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxyquinolin-3-amine

Synthesis routes and methods I

Procedure details

To a stirred solution of N-tert-butyloxycarbonyl-6-methoxy-3-aminoquinoline (Step F, 3 g, 0.011 mol) in CH2Cl2 (50 mL) cooled at 0° C. was added TFA (8.4 mL, 0.11 mL). The reaction mixture was warmed to RT and stirred for 8 h. The reaction mixture was concentrated under vacuum. The residue was suspended into MTBE. The yellow solid was filtered off and washed with MTBE. The dry yellow solid was suspended in NaOH 1N and the suspension was stirred for 15 min. The resulting slurry was filtered. The solid was washed with water and dried over P2O5 to give 6-methoxy-3-aminoquinoline as a white solid.
Name
N-tert-butyloxycarbonyl-6-methoxy-3-aminoquinoline
Quantity
3 g
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50 mL
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8.4 mL
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Synthesis routes and methods II

Procedure details

104 kg of a 32% sodium hydroxide solution are added to 341 kg of water. The solution is cooled to 0° C. and 22.0 kg of bromine are introduced over 1.5 hours while maintaining the temperature at 0° C. The solution is stirred at this temperature for 1 hour, and then 409 kg of pyridine are introduced over 3 hours at 0° C. 26.5 kg of 6-methoxy-quinoline-3-carboxamide are then added over 50 minutes at 0° C. The reaction medium is kept at this temperature for 2 hours and then gradually heated to 60° C. over 1 hour. After maintaining the temperature at 60° C. for 6 hours, the reaction mass is cooled to 20° C. and separated by settling out. The aqueous phase (172 kg) is washed with pyridine (60 liters). The organic phases are pooled (820 kg) and concentrated to dryness under reduced pressure (100-150 mbar) at a maximum of 84° C. The residue is then taken up with 425 l of water and 43 l of ethanol. The suspension obtained is refluxed for 1 hour and then cooled. The product begins to precipitate at a temperature of 65° C. The medium is then cooled to 0-5° C., and kept at this temperature for 2 hours. The precipitate is filtered off, washed with cold water, and then dried at 50-55° C. under reduced pressure. 16.5 kg (72.3%) of 3-amino-6-methoxyquinoline are obtained in the form of a brown solid (HPLC titer=99.1%), having a melting point of 108-110° C. A second crop of 3.7 kg (13.1%) is obtained from the mother liquors (HPLC titer=98%).
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0 (± 1) mol
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341 kg
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22 kg
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26.5 kg
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409 kg
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Synthesis routes and methods III

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C[Si](C)(C)[N-][Si](C)(C)C
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Synthesis routes and methods IV

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Synthesis routes and methods V

Procedure details

A mixture of 6-methoxy-3-nitroquinoline (Magnus, P. et al., J. Am. Chem. Soc. 119, 5591, 1997; 0.17 g, 0.83 mmol) and Pd/C (10%, 80 mg) in EtOAc (15 mL) was hydrogenated with a hydrogen balloon to give 6-methoxyquinolin-3-amine in quantitative yield. LC/MS (m/z): 175.1 (MH+), Rt 1.54 minutes.
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0.17 g
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15 mL
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80 mg
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